molecular formula C19H10Cl3NO3S B301202 3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B301202
M. Wt: 438.7 g/mol
InChI Key: RNZFBYOSZMLDMB-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPD and is a member of the thiazolidinedione family of compounds.

Mechanism of Action

The mechanism of action of CPD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and division. CPD has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
CPD has been shown to have a number of biochemical and physiological effects, including the inhibition of the activity of certain enzymes, the induction of apoptosis in cancer cells, and the regulation of glucose metabolism. CPD has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

CPD has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, it is important to note that CPD is a highly reactive compound and must be handled with care. Additionally, further research is needed to fully understand the potential limitations of CPD for laboratory use.

Future Directions

There are several potential future directions for research on CPD. One area of interest is the development of CPD analogs with improved activity and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of CPD and its potential applications in the treatment of cancer and other diseases. Finally, the development of new synthetic methods for CPD may also be an area of interest for future research.

Synthesis Methods

The synthesis of CPD involves the reaction of 3-chlorobenzaldehyde and 3,5-dichloro-4-(2-propynyloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction is then heated to produce CPD as a yellow solid.

Scientific Research Applications

CPD has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. CPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a potential therapeutic agent for the treatment of cancer.

properties

Product Name

3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H10Cl3NO3S

Molecular Weight

438.7 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H10Cl3NO3S/c1-2-6-26-17-14(21)7-11(8-15(17)22)9-16-18(24)23(19(25)27-16)13-5-3-4-12(20)10-13/h1,3-5,7-10H,6H2/b16-9-

InChI Key

RNZFBYOSZMLDMB-SXGWCWSVSA-N

Isomeric SMILES

C#CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Cl

SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Cl

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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